molecular formula C18H20O7 B13783745 3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate

Katalognummer: B13783745
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: TXGSWSLEXUUZLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate: is an organic compound that features both dimethoxyphenyl and trimethoxybenzoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4-Dimethoxyphenol with 3,4,5-Trimethoxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects . It can also interact with receptors and proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate is unique due to its combination of dimethoxyphenyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H20O7

Molekulargewicht

348.3 g/mol

IUPAC-Name

(3,4-dimethoxyphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H20O7/c1-20-13-7-6-12(10-14(13)21-2)25-18(19)11-8-15(22-3)17(24-5)16(9-11)23-4/h6-10H,1-5H3

InChI-Schlüssel

TXGSWSLEXUUZLK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.